2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The synthetic route may include:
Formation of the 3,4-dimethylphenoxy group: This can be achieved through the reaction of 3,4-dimethylphenol with an appropriate halide under basic conditions.
Synthesis of the 1,3,4-thiadiazole ring: This heterocyclic ring can be synthesized via the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling reactions: The final step involves coupling the 3,4-dimethylphenoxy group with the 1,3,4-thiadiazole ring through a butanamide linker, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:
2-(3,4-dimethylphenoxy)-5-methylaniline:
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid:
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-14(23-13-8-7-11(2)12(3)10-13)16(22)19-18-21-20-17(25-18)15-6-5-9-24-15/h5-10,14H,4H2,1-3H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSRAIAWFGLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CS2)OC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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